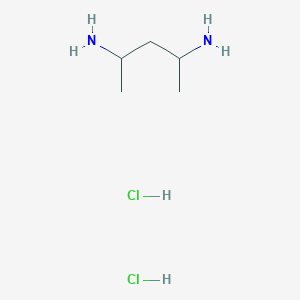
Pentane-2,4-diamine ; dihydrochlorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentane-2,4-diamine dihydrochloride is a chemical compound with the molecular formula C5H14N2·2HClThis compound is commonly used in various scientific research applications due to its unique chemical properties and reactivity .
Applications De Recherche Scientifique
Pentane-2,4-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in studies related to cell growth and differentiation due to its role as a polyamine.
Medicine: Research on pentane-2,4-diamine dihydrochloride includes its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pentane-2,4-diamine dihydrochloride typically involves the reaction of pentane-2,4-diamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves dissolving pentane-2,4-diamine in an aqueous solution of hydrochloric acid, followed by crystallization to obtain the dihydrochloride salt .
Industrial Production Methods: Industrial production of pentane-2,4-diamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Pentane-2,4-diamine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the amine groups and the hydrochloride salt.
Common Reagents and Conditions:
Oxidation: Pentane-2,4-diamine dihydrochloride can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while substitution reactions can produce various alkylated or acylated derivatives .
Mécanisme D'action
The mechanism of action of pentane-2,4-diamine dihydrochloride involves its interaction with various molecular targets and pathways. As a polyamine, it can bind to nucleic acids, proteins, and membranes, influencing cellular processes such as DNA replication, transcription, and translation. The compound’s effects are mediated through its ability to modulate enzyme activity, stabilize cellular structures, and regulate ion channels .
Comparaison Avec Des Composés Similaires
Putrescine (1,4-diaminobutane): Another naturally occurring polyamine with similar biological functions.
Spermidine (N-(3-aminopropyl)-1,4-diaminobutane): A polyamine involved in cellular metabolism and growth.
Spermine (N,N’-bis(3-aminopropyl)-1,4-diaminobutane): A polyamine that plays a role in cellular stability and function.
Uniqueness: Pentane-2,4-diamine dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and biological processes. Its dihydrochloride form enhances its solubility and stability, making it suitable for diverse applications in research and industry .
Propriétés
IUPAC Name |
pentane-2,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-4(6)3-5(2)7;;/h4-5H,3,6-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSOMAQVVSSYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














